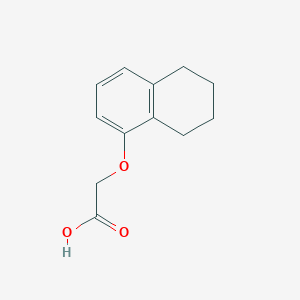

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid

Description

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid is a naphthalene-derived carboxylic acid featuring a partially saturated bicyclic ring system.

Key structural features include:

- Partially hydrogenated naphthalene core: Enhances solubility in non-polar media compared to fully aromatic systems.

- Acetic acid moiety: Provides hydrogen-bonding capacity and reactivity for derivatization (e.g., esterification, amidation).

Properties

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTIOGLTLCOWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydro-naphthalen-1-ol.

Etherification: The hydroxyl group of 5,6,7,8-tetrahydro-naphthalen-1-ol is etherified using a suitable alkylating agent, such as bromoacetic acid, under basic conditions to form this compound.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

The search results provide information on compounds similar to "(5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid," specifically focusing on [(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid, its properties, and applications. Information is also available regarding tetrahydronaphthalene derivatives and their uses. Due to the limited information specifically on "this compound," the following information will cover related compounds and their applications.

Scientific Research Applications

2-((5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid has uses in scientific research, including acting as a building block in synthesizing complex molecules, potential biological activity investigations, interactions with biomolecules, potential therapeutic effects exploration, and as a precursor for drug development. It is also utilized in producing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid involves interaction with molecular targets and pathways and may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

2-((5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetic acid is unique due to its structural features, which confer distinct chemical reactivity and potential biological activity. The combination of a naphthalene ring system with an acetic acid moiety makes it a versatile compound for various applications.

Similar Compounds :

- 5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol: A precursor in the synthesis of the target compound.

- 2-Naphthalenol, 5,6,7,8-tetrahydro-: A structurally related compound with similar chemical properties.

[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid, with the molecular formula C14H18O3, has a tetrahydronaphthalene core, potentially contributing to anti-inflammatory activity. The biological activity of the compound may involve various mechanisms:

- Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes involved in inflammatory pathways.

- Receptor Modulation: Interaction with receptors that mediate pain and inflammation may be possible due to its structural similarities with known ligands.

- Cell Signaling Pathways: It may influence signaling pathways related to cell proliferation and apoptosis.

Research Findings

Recent studies have explored the biological activity of similar compounds and their derivatives. For instance:

- A study demonstrated that compounds with tetrahydronaphthalene structures exhibit significant anti-inflammatory effects in vitro and in vivo models.

- Another investigation indicated that derivatives of naphthalene-based compounds showed promising results in modulating cytokine production in macrophages.

Case Studies

Anti-inflammatory Activity: A case study involving a related compound showed a significant reduction in edema in animal models when administered at varying doses, highlighting the importance of the tetrahydronaphthalene structure in mediating these effects.

Cytotoxicity Assessment: Research assessing the cytotoxic effects of naphthalene derivatives reported that certain modifications led to enhanced selectivity towards cancer cells while sparing normal cells.

Tacrine Analogues

Tacrine analogues, incorporating a p-halophenyl moiety, have been synthesized and evaluated for their inhibition of AChE (acetylcholinesterase) .

- All synthesized tacrine compounds have potent to moderate activity.

- Substitution of a fused cyclohexane ring with a fused cyclopentane ring improved the anti-AChE activity of the tacrine derivatives.

- The most potent inhibitors were compounds 5b (98%) and 9a (96%) compared to a donepezil reference compound.

Quinonoid Compounds

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in inflammatory processes, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectroscopic Properties of Selected Compounds

Biological Activity

The compound (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid is an organic molecule with significant potential in various biological applications. Its unique structure, characterized by a tetrahydronaphthalene moiety linked to an acetic acid functional group, suggests diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Structure and Composition

- Molecular Formula : CHO

- Molecular Weight : Approximately 233.26 g/mol

- Functional Groups : Tetrahydronaphthalene core and acetic acid group

Reactivity

The compound's reactivity can be influenced by environmental factors such as pH and temperature. Its ether linkage may confer distinct chemical properties compared to other similar compounds, potentially impacting its biological interactions.

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. This includes interactions with cellular receptors and enzymes involved in inflammation and cancer pathways.

Anti-inflammatory Properties

Research indicates that compounds with similar structural features exhibit anti-inflammatory effects. For instance, related compounds have shown efficacy in reducing inflammatory markers in animal models . The specific anti-inflammatory mechanisms of this compound warrant further investigation.

Anticancer Potential

The compound’s potential as an anticancer agent has been explored through its interactions with proteins involved in apoptosis regulation. Studies have indicated that structural analogs can inhibit the Mcl-1 protein, which is often overexpressed in various cancers . This inhibition could restore apoptotic signaling in cancer cells, enhancing the efficacy of existing chemotherapeutics.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that it exhibits relatively low cytotoxicity while maintaining potent biological activity against target cells .

Study 1: Anti-inflammatory Effects in Rat Models

In a controlled study involving rat models of adjuvant arthritis, this compound demonstrated significant reductions in swelling and pain compared to control groups. The effective dose was determined to be around 0.05 mg/kg .

Study 2: Anticancer Activity Against Breast Cancer Cells

A study examining the effects of this compound on breast cancer cell lines revealed a notable decrease in cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and inhibition of Mcl-1 expression .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| This compound | Tetrahydronaphthalene core | Anti-inflammatory; low cytotoxicity |

| 2-(2-Methylphenyl)-2-(4-methoxyphenyl)acetic acid | Aromatic substituents | Known anti-inflammatory effects |

| 2-(4-Chlorophenyl)-2-(4-methylphenyl)acetic acid | Halogenated aromatic rings | Anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (5,6,7,8-Tetrahydro-naphthalen-1-yloxy)-acetic acid derivatives?

- Methodological Answer : The synthesis typically involves coupling substituted aromatic precursors with acetic acid derivatives. For example, analogous compounds like naphthalen-1-yloxy-acetic acid esters are synthesized by reacting substituted phenols (e.g., bromo-, nitro-, or methoxy-substituted) with chloroacetic acid under basic conditions (e.g., NaOH in ethanol). Reaction optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometry to improve yield and purity. Post-synthesis purification methods like column chromatography or recrystallization are critical .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the synthesized compound?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methylene groups adjacent to the oxygen atom (δ 4.5–5.0 ppm), and the acetic acid backbone (δ 3.8–4.2 ppm for CH₂). Splitting patterns help identify substitution positions.

- IR : Stretching frequencies for C=O (1700–1750 cm⁻¹), C-O (1200–1250 cm⁻¹), and aromatic C-H out-of-plane bending (700–800 cm⁻¹) confirm functional groups and ring substitution .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as naphthalene derivatives may irritate mucous membranes. Store in amber glass bottles at room temperature, away from oxidizing agents. Refer to safety data sheets (SDS) for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How does steric hindrance from substituents on the naphthalene ring influence reaction pathways during functionalization?

- Methodological Answer : Bulky substituents (e.g., tert-butyl or methyl groups) at positions 5,6,7,8 can hinder nucleophilic attack or metal-catalyzed coupling. For example, steric effects in palladium-catalyzed C–Si bond cleavage reactions require careful selection of catalysts (e.g., Rh or Pd with bulky ligands) to promote regioselective transformations. Computational modeling (DFT) or kinetic studies can quantify steric parameters (e.g., Tolman cone angles) .

Q. What role do transition metals (e.g., Pd, Rh) play in catalyzing C–H activation or cross-coupling reactions of this compound?

- Methodological Answer : Palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) enable Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the naphthalene ring. Rhodium complexes (e.g., [RhCl(COD)]₂) facilitate C–Si bond cleavage for silole formation. Mechanistic studies (e.g., isotopic labeling or in situ XAFS) reveal oxidative addition/reductive elimination steps and the influence of π-backbonding in stabilizing intermediates .

Q. How can regioselectivity be controlled in electrophilic substitution reactions (e.g., nitration, sulfonation) of the tetrahydro-naphthalene core?

- Methodological Answer : Electron-donating groups (e.g., –OCH₃) direct electrophiles to para/meta positions, while steric effects from the tetrahydro ring favor substitution at less hindered sites. For nitration, mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes over-nitration. Monitoring via HPLC or LC-MS helps identify dominant regioisomers .

Q. What strategies mitigate competing side reactions (e.g., oxidation of the tetrahydro ring) during functional group interconversion?

- Methodological Answer : Use mild oxidizing agents (e.g., MnO₂ for alcohol-to-ketone conversion) to prevent ring aromatization. Protect reactive sites (e.g., acetic acid moiety) as esters before harsh reactions. Solvent choice (e.g., DMF for polar aprotic conditions) stabilizes intermediates and reduces decomposition .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar derivatives synthesized via different catalytic systems?

- Methodological Answer : Variability often arises from differences in catalyst loading, solvent purity, or reaction scale. Reproduce protocols using controlled conditions (e.g., anhydrous solvents, inert atmosphere) and compare turnover frequencies (TOF). Cross-validate with kinetic profiling (e.g., GC-MS time-course studies) to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.